Bienvenue dans la boutique en ligne BenchChem!

4,6-Dichloroisoindolin-1-one

Astrocytic chloride transport Brain edema Ion transport inhibition

4,6-Dichloroisoindolin-1-one (CAS 74572-30-8) is a heterocyclic building block belonging to the isoindolin-1-one class, bearing chlorine substituents at the 4- and 6-positions of the fused benzene ring. With a molecular formula of C8H5Cl2NO and a molecular weight of 202.04 g/mol, this compound features zero rotatable bonds, conferring a conformationally restricted scaffold that is advantageous for structure-based drug design.

Molecular Formula C8H3Cl2NO
Molecular Weight 200.02 g/mol
Cat. No. B7943002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloroisoindolin-1-one
Molecular FormulaC8H3Cl2NO
Molecular Weight200.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)N=C2)Cl)Cl
InChIInChI=1S/C8H3Cl2NO/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-3H
InChIKeyBRNVPDGGZGQBBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloroisoindolin-1-one: A Regiospecifically Halogenated Isoindolinone Scaffold for Kinase-Targeted Research


4,6-Dichloroisoindolin-1-one (CAS 74572-30-8) is a heterocyclic building block belonging to the isoindolin-1-one class, bearing chlorine substituents at the 4- and 6-positions of the fused benzene ring . With a molecular formula of C8H5Cl2NO and a molecular weight of 202.04 g/mol, this compound features zero rotatable bonds, conferring a conformationally restricted scaffold that is advantageous for structure-based drug design . The isoindolin-1-one core is a recognized privileged structure in medicinal chemistry, serving as a precursor to kinase inhibitors, MDM2-p53 interaction inhibitors, and agents targeting astrocytic chloride transport [1][2]. The specific 4,6-dichloro substitution pattern differentiates this compound from other regioisomers such as 4,5-dichloroisoindolin-1-one (CAS 75570-99-9) and 4,7-dichloroisoindolin-1-one (CAS 954239-40-8), with implications for electronic distribution, target binding, and synthetic derivatization strategy.

Why 4,6-Dichloroisoindolin-1-one Cannot Be Interchanged with Other Dichloro- or Monochloro-Isoindolinone Regioisomers


Regioisomeric substitution patterns on the isoindolin-1-one scaffold produce non-interchangeable biological and electronic profiles. Published structure-activity relationship (SAR) studies on 1-oxoisoindolines have demonstrated that the position of chlorine substitution is a critical determinant of pharmacological activity: 4-chloro-substituted analogs exhibited superior astrocytic chloride influx inhibitory activity compared to 6-chloro-substituted and non-chlorinated analogs [1]. This positional sensitivity means that a 4,5-dichloro or 4,7-dichloro isomer cannot be assumed to replicate the binding interactions, dipole moment, or metabolic stability of the 4,6-dichloro congener [2]. Furthermore, virtual screening against CDK7 has shown that halogen placement directly influences docking scores and hydrogen-bonding residue engagement within the ATP-binding pocket [3]. For procurement decisions, substituting one regioisomer for another without experimental validation introduces uncontrolled variables in target engagement, physicochemical properties, and downstream synthetic derivatization—risking failed campaigns and irreproducible results.

Quantitative Differentiation Evidence for 4,6-Dichloroisoindolin-1-one Versus Closest Analogs


Chlorine Position Dictates Astrocytic Chloride Transport Inhibitory Activity: 4-Cl Superior to 6-Cl

In a direct comparative study of 1-oxoisoindolines on chloride influx in primary rat astrocyte cultures, 4-chloro-substituted analogs demonstrated superior inhibitory activity compared to 6-chloro-substituted and non-chlorinated analogs [1]. This finding, derived from the same experimental system, establishes that chlorine placement at the 4-position is pharmacologically privileged for this target class, while 6-position substitution is associated with reduced activity. For 4,6-dichloroisoindolin-1-one, the simultaneous presence of both substituents creates a unique profile: the 4-chloro group may confer target engagement, while the 6-chloro group modulates electronic properties and potentially selectivity. This dual-substitution pattern distinguishes it from both the 4-chloro-only analog (which lacks the 6-position electronic modulation) and the 4,5-dichloro isomer (which places the second chlorine at a position not directly evaluated in this assay system).

Astrocytic chloride transport Brain edema Ion transport inhibition

Molecular Docking Against CDK7: Halogenated Isoindolin-1-ones Show Binding Energies up to −10.1 kcal/mol

A 2024 virtual screening study docked a library of 48 isoindolin-1-ones against the CDK7 ATP-binding pocket (PDB: 1UA2), reporting binding energies ranging from −6.8 to −10.1 kcal/mol [1]. The study explicitly concluded that isoindolin-1-ones with halogen and electron-withdrawing substituents exhibit more significant influence on anticancer activity, attributed to improved conformational fitting within the CDK7 active site [1]. While individual compound-level data for 4,6-dichloroisoindolin-1-one was not disclosed in the public abstract, the class-level finding establishes that dihalogenated congeners—including the 4,6-dichloro variant—are predicted to outperform non-halogenated analogs in CDK7 binding. The two top-performing ligands (7 and 14) demonstrated binding energies of −10.1 and −9.3 kcal/mol respectively, engaging key residues LYS139, ASN141, ASN142, and MET94 [1]. The 4,6-dichloro substitution pattern provides two electron-withdrawing chlorine atoms that can participate in halogen bonding and polar interactions within the kinase pocket, differentiating it from mono-chlorinated or non-halogenated scaffolds where such interactions are reduced or absent.

CDK7 inhibition Breast cancer Molecular docking

Zero Rotatable Bonds Confer Conformational Restriction Relative to Flexible Analogs

4,6-Dichloroisoindolin-1-one possesses zero rotatable bonds (calculated from its InChI: InChI=1S/C8H5Cl2NO/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-2H,3H2,(H,11,12)) . This contrasts with commonly employed flexible isoindolinone derivatives used in MDM2-p53 inhibitor development, which typically bear 3-alkoxy and N-benzyl substituents introducing multiple rotatable bonds (e.g., compound 74 from Hardcastle et al. 2011 with rotatable bonds from 3-alkoxy and N-benzyl groups) [1]. In fragment-based drug design and scaffold-hopping campaigns, zero rotatable bonds translate to lower entropic penalty upon binding and higher ligand efficiency indices. Compared to the unsubstituted isoindolin-1-one (which also has zero rotatable bonds but lacks chlorine), the 4,6-dichloro variant adds steric bulk and electron withdrawal without sacrificing conformational rigidity. Compared to the 4-chloroisoindolin-1-one (CAS 871723-37-4) which is described as hygroscopic and requiring nitrogen storage, 4,6-dichloroisoindolin-1-one offers greater stability under ambient conditions as indicated by vendor storage recommendations .

Conformational restriction Structure-based drug design Ligand efficiency

Regioisomeric Purity and Commercial Availability: 4,6-Dichloro Isomer Offers Defined Quality Specifications

Commercially, 4,6-dichloroisoindolin-1-one is available with defined purity specifications of 95% (Bidepharm, with batch-specific NMR, HPLC, and GC quality reports) to 98% (Capotchem, with HPLC verification) [1]. In contrast, the 4,5-dichloro isomer (CAS 75570-99-9) and 4,7-dichloro isomer (CAS 954239-40-8) are available at 96% purity from Bidepharm . The 4-chloro analog (CAS 871723-37-4) requires storage under nitrogen at ambient temperature due to hygroscopicity, introducing handling complexity . For procurement in multi-step synthetic campaigns, the availability of analytical certificates (NMR, HPLC, GC) for each batch of the 4,6-dichloro isomer enables rigorous quality-by-design approaches, reducing the risk of regioisomeric contamination that could propagate through a synthetic sequence and confound biological assay results.

Chemical procurement Regioisomeric purity Quality control

Evidence-Backed Application Scenarios for 4,6-Dichloroisoindolin-1-One in Scientific Research and Procurement


Scaffold for CDK7-Targeted Anticancer Agent Development

Based on the 2024 virtual screening study demonstrating that halogenated isoindolin-1-ones achieve top-tier docking scores against CDK7 (binding energies up to −10.1 kcal/mol), 4,6-dichloroisoindolin-1-one serves as a validated starting scaffold for medicinal chemistry campaigns targeting CDK7-driven breast cancer [1]. The two chlorine atoms at the 4- and 6-positions provide synthetic handles for further derivatization via cross-coupling reactions (Suzuki, Buchwald-Hartwig, or Ullmann-type couplings) while maintaining the electron-withdrawing character shown to enhance CDK7 binding. Researchers should procure this scaffold when building focused kinase inhibitor libraries, as the dihalogenated core eliminates the need for late-stage halogenation and enables rapid parallel SAR exploration at both positions.

Probe Compound for Positional Chlorine SAR in Chloride Transport Inhibition

The established finding that 4-chloro substitution enhances astrocytic chloride transport inhibition while 6-chloro substitution attenuates activity makes 4,6-dichloroisoindolin-1-one a uniquely informative probe molecule [1]. By comparing the activity of 4,6-dichloro with 4-chloro-only, 6-chloro-only, and unsubstituted isoindolin-1-ones in chloride influx assays using primary rat astrocyte cultures, researchers can deconvolute the cooperative or antagonistic effects of dual chlorine substitution. This application is particularly relevant for groups investigating brain edema therapeutics, where modulation of astrocytic chloride levels is a validated pharmacological strategy. Procure this compound alongside its mono-chlorinated and unsubstituted analogs as a matched set for systematic SAR studies.

Rigid Fragment Core for Fragment-Based Drug Discovery (FBDD)

With zero rotatable bonds, a molecular weight of 202.04 Da, and balanced H-bond donor/acceptor count (1 donor, 1 acceptor), 4,6-dichloroisoindolin-1-one meets the physicochemical criteria for a fragment library member under the Rule of Three guidelines [1]. Unlike flexible, higher-molecular-weight isoindolinone drug candidates such as the MDM2-p53 inhibitor series (MW ~500-550, multiple rotatable bonds), this rigid chlorinated core offers high ligand efficiency potential when elaborated into lead compounds [2]. Fragment-based screening groups should include this scaffold in their libraries to explore binding to kinase ATP pockets, bromodomains, or other drug targets where rigid, electron-deficient aromatic cores are privileged. The commercial availability with batch-specific QC documentation supports reproducible fragment soaking and crystallography experiments.

Synthetic Intermediate for Regiospecifically Functionalized Kinase Inhibitors

The 4,6-dichloro substitution pattern provides two chemically distinct aromatic positions for sequential functionalization via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution [1]. The chlorine at the 4-position (para to the carbonyl) and the chlorine at the 6-position (ortho to the carbonyl) exhibit differentiated reactivity due to their electronic environments, enabling chemoselective sequential derivatization. This synthetic versatility distinguishes 4,6-dichloroisoindolin-1-one from its 4,5-dichloro isomer (where both chlorines are on the same side of the ring and may show more similar reactivity) and supports its use as a building block in multi-step syntheses of kinase inhibitors, where orthogonal functionalization is required. Procurement teams should select this isomer when synthetic planning demands sequential, position-selective transformations from a single dihalogenated precursor.

Quote Request

Request a Quote for 4,6-Dichloroisoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.